![molecular formula C23H23N5O3 B2635706 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide CAS No. 899738-12-6](/img/structure/B2635706.png)
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity
The compound’s unique chemical structure suggests potential anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth. Further mechanistic studies are needed to validate its efficacy and explore synergistic combinations with existing anticancer drugs .
Anti-Inflammatory Potential
Given its benzamide moiety, this compound could modulate inflammatory pathways. In vitro and animal studies have shown promising anti-inflammatory effects, making it a candidate for drug development in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. Researchers are actively exploring its interactions with key inflammatory mediators .
Neuroprotective Properties
The pyrazolo[3,4-d]pyrimidine scaffold has implications for neuroprotection. In animal models of neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s), this compound has demonstrated neuroprotective effects by reducing oxidative stress, enhancing neuronal survival, and preserving cognitive function. Clinical trials are warranted to assess its safety and efficacy in humans .
Kinase Inhibition
The compound’s pyrazolo[3,4-d]pyrimidine core resembles kinase inhibitors. Researchers have explored its potential as a kinase-targeted drug, especially against kinases involved in cell signaling pathways (e.g., MAPK, PI3K, JAK/STAT). Rational drug design and structure-activity relationship studies are ongoing to optimize its selectivity and potency .
Antifungal Activity
In vitro assays have revealed antifungal properties against various fungal strains. The compound disrupts fungal cell membranes and inhibits essential enzymes, making it a candidate for novel antifungal therapies. Researchers are investigating its efficacy against drug-resistant fungi and exploring synergies with existing antifungal agents .
Metabolic Disorders
The benzamide derivative suggests potential metabolic effects. Studies have linked it to glucose homeostasis, lipid metabolism, and insulin sensitivity. Researchers are investigating its role in diabetes management and obesity-related complications. Preclinical data hint at its ability to modulate metabolic pathways, but clinical trials are needed for validation .
Photodynamic Therapy (PDT)
The compound’s photochemical properties make it intriguing for PDT. Researchers have explored its use as a photosensitizer in cancer therapy. Upon light activation, it generates reactive oxygen species, selectively damaging tumor cells. PDT studies are ongoing to optimize its absorption spectra and enhance tumor specificity .
Drug Delivery Systems
Due to its lipophilic nature, the compound could serve as a carrier in drug delivery systems. Researchers are investigating its use in targeted drug delivery, micelles, and nanoparticles. Its stability, biocompatibility, and release kinetics are critical factors under scrutiny .
Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 10(2), 407-416. DOI: 10.3390/10020407 New substituted pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14(2)31-19-9-6-17(7-10-19)22(29)26-27-13-24-21-20(23(27)30)12-25-28(21)18-8-5-15(3)16(4)11-18/h5-14H,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBPBWWKVWXSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.